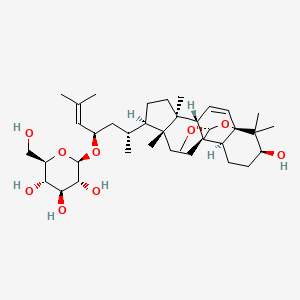![molecular formula C15H14O3 B15293406 (S)-2-[(1,1'-Biphenyl)-2-yloxy]propanoic Acid](/img/structure/B15293406.png)
(S)-2-[(1,1'-Biphenyl)-2-yloxy]propanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-[(1,1’-Biphenyl)-2-yloxy]propanoic Acid is a chiral compound known for its unique structural properties and potential applications in various fields. This compound features a biphenyl moiety linked to a propanoic acid group through an oxygen atom, making it an interesting subject for research in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-[(1,1’-Biphenyl)-2-yloxy]propanoic Acid typically involves the reaction of a biphenyl derivative with a propanoic acid precursor. One common method includes the use of a palladium-catalyzed coupling reaction, where the biphenyl derivative is reacted with a propanoic acid ester in the presence of a palladium catalyst and a suitable base. The reaction conditions often require elevated temperatures and inert atmosphere to ensure high yield and purity.
Industrial Production Methods
Industrial production of (S)-2-[(1,1’-Biphenyl)-2-yloxy]propanoic Acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-[(1,1’-Biphenyl)-2-yloxy]propanoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the biphenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
(S)-2-[(1,1’-Biphenyl)-2-yloxy]propanoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its therapeutic properties and potential use in drug development.
Industry: Utilized in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of (S)-2-[(1,1’-Biphenyl)-2-yloxy]propanoic Acid involves its interaction with specific molecular targets. The biphenyl moiety can engage in π-π interactions with aromatic residues in proteins, while the propanoic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
®-2-[(1,1’-Biphenyl)-2-yloxy]propanoic Acid: The enantiomer of the compound, with different stereochemistry.
2-[(1,1’-Biphenyl)-2-yloxy]acetic Acid: A similar compound with an acetic acid group instead of a propanoic acid group.
2-[(1,1’-Biphenyl)-2-yloxy]butanoic Acid: A homologous compound with a butanoic acid group.
Uniqueness
(S)-2-[(1,1’-Biphenyl)-2-yloxy]propanoic Acid is unique due to its specific chiral configuration and the presence of the biphenyl moiety, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C15H14O3 |
|---|---|
Peso molecular |
242.27 g/mol |
Nombre IUPAC |
(2S)-2-(2-phenylphenoxy)propanoic acid |
InChI |
InChI=1S/C15H14O3/c1-11(15(16)17)18-14-10-6-5-9-13(14)12-7-3-2-4-8-12/h2-11H,1H3,(H,16,17)/t11-/m0/s1 |
Clave InChI |
LHACJRMZSJGCFY-NSHDSACASA-N |
SMILES isomérico |
C[C@@H](C(=O)O)OC1=CC=CC=C1C2=CC=CC=C2 |
SMILES canónico |
CC(C(=O)O)OC1=CC=CC=C1C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-[(6-methylpyridin-2-yl)oxy]benzoate](/img/structure/B15293329.png)
![(Z)-N'-hydroxy-2-[3-(hydroxymethyl)pyrrolidin-1-yl]ethanimidamide](/img/structure/B15293335.png)

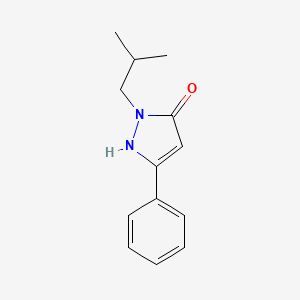
![4-[2-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)-2-oxiranyl]benzoic acid](/img/structure/B15293361.png)
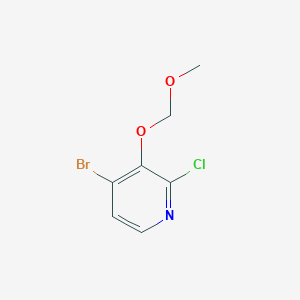
![4-amino-1-[(2R,3R,4S,5R)-5-(fluoromethyl)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B15293373.png)
![6-Methoxy-N,N-dimethyl-3-[1-(2-pyridinyl)ethyl]-1H-indene-2-ethanamine](/img/structure/B15293377.png)
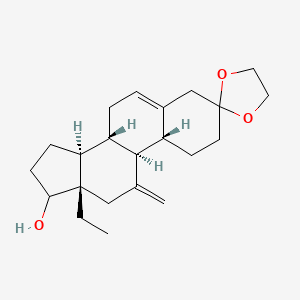
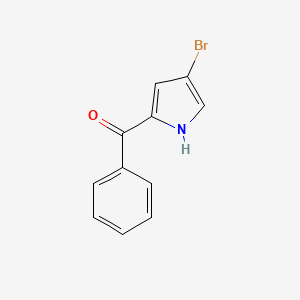
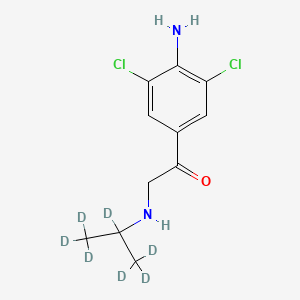
![(+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin, Hydrochloride](/img/structure/B15293404.png)
